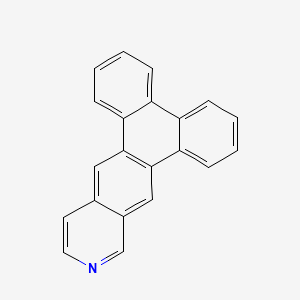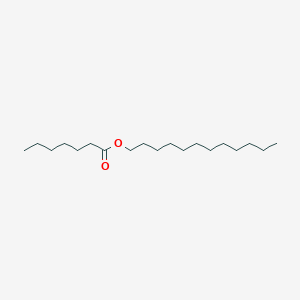![molecular formula C8H13BrO3 B14334565 7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane CAS No. 105659-90-3](/img/structure/B14334565.png)
7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[44]nonane is a spiro compound featuring a unique bicyclic structure with a bromomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 2-methyl-1,4,6-trioxaspiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards.
Análisis De Reacciones Químicas
Types of Reactions
7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: The major product is 2-methyl-1,4,6-trioxaspiro[4.4]nonane.
Aplicaciones Científicas De Investigación
7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane
- 7-(Bromomethyl)-2-azaspiro[4.4]nonane
Uniqueness
7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane is unique due to its specific spiro structure and the presence of three oxygen atoms in the ring system. This makes it distinct from other spiro compounds that may have different heteroatoms or ring sizes.
Propiedades
Número CAS |
105659-90-3 |
|---|---|
Fórmula molecular |
C8H13BrO3 |
Peso molecular |
237.09 g/mol |
Nombre IUPAC |
7-(bromomethyl)-3-methyl-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C8H13BrO3/c1-6-5-10-8(11-6)3-2-7(4-9)12-8/h6-7H,2-5H2,1H3 |
Clave InChI |
CTXWCJRLACDITE-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2(O1)CCC(O2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


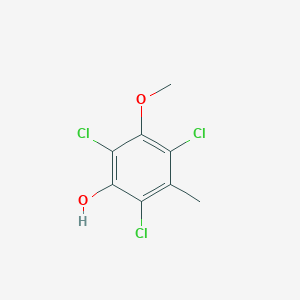
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
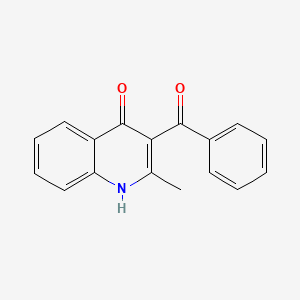
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
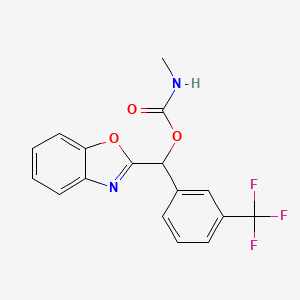

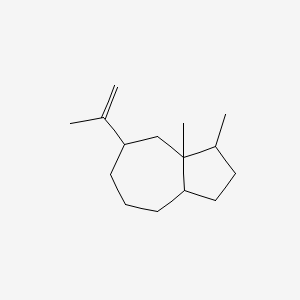

![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
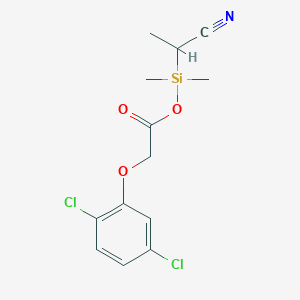
![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B14334557.png)
